3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine mechanism of action in drug discovery
3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine mechanism of action in drug discovery
An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine in Drug Discovery
This guide provides a comprehensive overview of the 3-aminoimidazo[1,2-a]pyridine scaffold, with a focus on the potential mechanism of action of 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine in the context of drug discovery. While specific data on this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its presence in several marketed drugs and its remarkable versatility in engaging a wide array of biological targets.[1][4][5] Marketed drugs like zolpidem, alpidem, and saripidem feature this core structure.[1][2][3][4] The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with research demonstrating activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic properties.[2][3]
The unique electronic and structural features of the imidazo[1,2-a]pyridine core allow for diverse substitutions, enabling fine-tuning of its pharmacological properties. The 3-amino substitution, in particular, has been a focal point of recent research, offering a key vector for molecular interactions and further functionalization.
Synthesis and Chemical Attributes of 3-Aminoimidazo[1,2-a]pyridine Derivatives
A common and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[6][7][8] This one-pot reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, offering a high degree of structural diversity.
The hypothetical compound, 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine , incorporates several key features:
-
The 3-Amino Group: This group can act as a hydrogen bond donor and a site for further chemical modification to enhance target binding or improve pharmacokinetic properties.
-
The 6-Bromo Substituent: The bromine atom can influence the electronic properties of the ring system and may participate in halogen bonding with the biological target. It can also serve as a handle for further synthetic modifications.
-
The 8-Methyl Group: This group can provide steric bulk, potentially influencing the orientation of the molecule within a binding pocket and enhancing selectivity.
Established Mechanisms of Action of 3-Aminoimidazo[1,2-a]pyridine Analogs
The broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold stems from its ability to interact with a variety of biological targets. For the 3-amino substituted derivatives, several key mechanisms of action have been elucidated, primarily in the context of oncology.
Kinase Inhibition
Kinases are a major class of drug targets, and numerous imidazo[1,2-a]pyridine derivatives have been developed as potent kinase inhibitors.[1][4]
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer.[9][10] Several imidazo[1,2-a]pyridine derivatives have been identified as dual PI3K/mTOR inhibitors.[10] For instance, a novel derivative, 15a , demonstrated potent inhibition of both PI3K and mTOR, leading to significant antitumor activity in vitro and in vivo.[10]
Caption: A simplified workflow for drug discovery and development of imidazo[1,2-a]pyridine derivatives.
Target Identification and Validation
The initial step involves identifying a biological target relevant to the disease of interest. For a novel compound like 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine, target identification can be achieved through techniques such as:
-
Affinity Chromatography: Immobilizing the compound and identifying binding partners from cell lysates.
-
Computational Docking: Predicting potential targets based on the compound's structure.
-
Phenotypic Screening: Observing the compound's effect on cells and then working backward to identify the target.
In Vitro and In Silico Evaluation
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine) dissolved in DMSO
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Online tools like SwissADME can be used to evaluate parameters based on Lipinski's rule of five and other descriptors to assess the druglikeness of a molecule. [11]
Lead Optimization and Structure-Activity Relationship (SAR)
Once a hit compound is identified, medicinal chemists synthesize a series of analogues to improve its potency, selectivity, and pharmacokinetic properties. This involves systematically modifying different parts of the molecule and assessing the impact on its biological activity. For the 3-aminoimidazo[1,2-a]pyridine scaffold, modifications at the 2, 3, 6, and 8 positions have been extensively explored to establish SAR.
Quantitative Data Summary
The following table summarizes the in vitro activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 ± 2.93 | [6][7] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [6][7] |
| Compound 18 | HT-29 (Colon Cancer) | 10.11 ± 0.70 | [12] |
| Compound 11 | HT-29 (Colon Cancer) | 18.34 ± 1.22 | [12] |
| LB-1 | CDK9 | 0.00922 | [13] |
| 9e | CLK1 | 0.004 | [14] |
Conclusion and Future Perspectives
The 3-aminoimidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability and ability to engage a wide range of biological targets, particularly kinases, make it an attractive core for drug discovery campaigns. While the specific mechanism of action for 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine remains to be elucidated, the wealth of data on related compounds suggests that it likely functions as a kinase inhibitor or has potential in other therapeutic areas.
Future research in this field will likely focus on:
-
Target Deconvolution: Identifying the specific molecular targets of novel, potent derivatives.
-
Improving Selectivity: Modifying the scaffold to enhance selectivity for the desired target, thereby reducing off-target effects.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in indications beyond oncology, such as neurodegenerative and infectious diseases.
-
Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and therapeutic index of promising lead compounds.
The continued exploration of the 3-aminoimidazo[1,2-a]pyridine chemical space is poised to yield the next generation of innovative medicines.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
- Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
- Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors.
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed.
- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES.
- Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.
- Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.najah.edu [repository.najah.edu]
- 9. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 2 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
